Home > Products > Screening Compounds P65355 > 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid
1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid - 647850-97-3

1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid

Catalog Number: EVT-12721169
CAS Number: 647850-97-3
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a naphthalene moiety attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structural characteristics of this compound make it a subject of interest in various fields, including pharmacology and organic synthesis.

Source and Classification

The compound can be synthesized through various chemical reactions involving imidazole and naphthalene derivatives. It falls under the category of heterocyclic compounds, specifically imidazoles, which are five-membered aromatic rings containing two nitrogen atoms. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for further chemical modifications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid typically involves multi-step reactions. One common method includes:

  1. Formation of the Imidazole Ring: The initial step may involve the condensation of an appropriate aldehyde with an amino compound to form the imidazole structure.
  2. Naphthalene Substitution: The naphthalene moiety can be introduced through electrophilic substitution or coupling reactions.
  3. Carboxylation: The final step involves the introduction of the carboxylic acid group, which can be achieved via oxidation or direct carboxylation reactions.

For example, using formaldehyde and naphthalene derivatives under acidic conditions can yield the desired imidazole derivative with a carboxylic acid substituent .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid is C14H13N3O2C_{14}H_{13}N_3O_2. Its structure consists of:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Naphthalene Moiety: A fused bicyclic aromatic hydrocarbon.
  • Carboxylic Acid Group: A functional group (-COOH) that contributes to its acidic properties.

Crystallographic studies can provide detailed information about bond lengths, angles, and molecular geometry, which are crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid can undergo various chemical reactions due to its functional groups:

  • Esterification: Reaction with alcohols can form esters, which are useful in medicinal chemistry for enhancing solubility.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to new derivatives.
  • Substitution Reactions: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitutions, allowing for further functionalization .

These reactions are significant for developing new compounds with enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid often involves its interaction with biological targets such as enzymes or receptors. For instance, imidazole derivatives have been shown to inhibit metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. The carboxylic acid group may play a crucial role in binding to metal ions within these enzymes, thereby inhibiting their activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges from 150°C to 160°C, indicating thermal stability.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the carboxylic acid group.
  • pKa Value: The pKa value is around 4.5, suggesting that it is a weak acid.

These properties influence its behavior in biological systems and its potential as a pharmaceutical agent .

Applications

Scientific Uses

The compound has several applications in scientific research:

  • Antimicrobial Agents: Due to its ability to inhibit metallo-beta-lactamases, it has potential as a lead compound in developing new antibiotics against resistant bacterial strains .
  • Pharmacological Studies: Its structure serves as a template for synthesizing new derivatives with varied biological activities.
  • Coordination Chemistry: The imidazole moiety can coordinate with metal ions, making it useful in materials science and catalysis .
Introduction: Molecular Target Significance and Therapeutic Context

Structural Hybridization Rationale: Naphthalene-Imidazole Pharmacophores in Drug Discovery

The strategic fusion of naphthalene and imidazole scaffolds leverages complementary bioactivity profiles validated in prior antimicrobial and anticancer agents. Naphthalene derivatives exhibit broad pharmacologic utility due to their planar, lipophilic structure enabling π-π stacking with hydrophobic enzyme pockets. In SARS-CoV-2 PLpro inhibitors, naphthalene-based compounds (e.g., Ligand L10) demonstrated potent binding (IC₅₀ = 5.0 μM) via extensive van der Waals contacts within the protease active site [1]. This moiety’s capacity to fill accessory hydrophobic subsites is critical for high-affinity enzyme inhibition.

Imidazole delivers essential metal-coordinating functionality through its sp²-hybridized nitrogen atoms. With a pKa ~7.0 for the conjugate acid, protonated imidazole serves as a potent zinc-binding group (ZBG) under physiological conditions [9]. Crucially, the imidazole-2-carboxylic acid variant enhances metal affinity through bidentate coordination while retaining the heterocycle’s amphoterism. Molecular modeling confirms that the carboxylic acid oxygen and N3 nitrogen simultaneously engage MBL zinc ions, disrupting the hydrolytic water molecule activation [9].

  • Table 1: Key Pharmacophoric Contributions of Molecular Fragments
    FragmentRole in Inhibitor DesignValidated Precedent
    NaphthaleneHydrophobic occupancy of S1'/S2 subsites; π-stacking with aromatic residuesSARS-CoV PLpro inhibitors (binding affinity: -9.2 kcal/mol) [1]
    Imidazole-2-carboxylateBidentate zinc chelation; disruption of MBL catalytic machineryHistidine-mediated zinc coordination in metalloenzymes [9]
    Methylenic linkerOptimal spacer length (2.5–3.5Å) for simultaneous target engagementEnhanced potency in naphthalene-linked β-lactamase inhibitors [10]

The methylene bridge between naphthalene and imidazole balances conformational flexibility with steric constraint, permitting simultaneous deep-pocket penetration and chelation geometry. Virtual screening of analogous naphthalene-ureido pharmacophores identified optimal linker lengths of 2–3 atoms for kinase inhibition (RMSD <0.52Å) [10], supporting this design’s target-binding efficiency.

Epidemiology of Antibiotic Resistance and MBL-Mediated Carbapenem Inactivation

Carbapenemase production underpins the most recalcitrant Gram-negative infections, with MBLs exhibiting rapid horizontal transfer and broad substrate profiles. Globally, NDM (New Delhi MBL) variants dominate in Enterobacterales, while VIM (Verona Integron-Encoded MBL) and IMP (Imipenemase) types prevail in P. aeruginosa [6] [7]. KPC (Klebsiella pneumoniae Carbapenemase) serine enzymes remain prevalent, but MBLs pose unique challenges:

  • Enzymatic Efficiency: MBLs hydrolyze all β-lactams except monobactams (e.g., aztreonam) at rates 10³–10⁶ times faster than non-carbapenemases [6].
  • Inhibitor Resistance: Current β-lactamase inhibitors (avibactam, vaborbactam, relebactam) lack efficacy against MBLs due to their distinct zinc-dependent mechanism [7].
  • Geographical Spread: NDM-1 prevalence exceeds 15% in Indian ICUs, while VIM-2 affects >20% of carbapenem-resistant P. aeruginosa in Mediterranean regions [6] [7].

  • Table 2: Global Distribution and Functional Properties of Major Carbapenemase Classes

    Ambler ClassRepresentative EnzymesGeographical HotspotsSusceptible to BLIs?Inactivation by 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid?
    B (MBL)NDM-1, VIM-2, IMP-1South Asia, MediterraneanNoPrimary target
    A (SBL)KPC-2, GES-5Americas, Southern EuropeYes (avibactam)Limited
    D (SBL)OXA-48-likeTurkey, North AfricaPartial (avibactam)No

MBLs require binuclear zinc sites for catalysis: Zn1 stabilizes the β-lactam carbonyl oxygen, while Zn2 activates the nucleophilic water. The imidazole-2-carboxylate group in the subject compound competitively displaces this water, with computational studies indicating ΔG binding of -8.9 kcal/mol for NDM-1 [6].

Target Pathogens: Gram-Negative Enterobacterales and Pseudomonas aeruginosa Clinical Isolates

Carbapenem-resistant Enterobacterales (CRE) and P. aeruginosa (CRPA) exhibit mortality rates exceeding 40% in bloodstream infections due to therapeutic limitations. Resistance mechanisms differ fundamentally between species:

  • Enterobacterales: Plasmid-encoded MBLs (NDM, VIM) combine with porin mutations (OmpK35/36) to confer pan-carbapenem resistance. NDM-1 co-expression with ESBLs (e.g., CTX-M-15) extends resistance to all β-lactams except aztreonam [7].
  • Pseudomonas aeruginosa: Chromosomal AmpC upregulation, efflux pump overexpression (MexAB-OprM), and acquired MBLs (VIM, IMP) create multidrug-resistant phenotypes. CRPA isolates show 58% resistance to meropenem in Greek ICUs [6], with MBLs detected in >35% of carbapenem-non-susceptible strains.

  • Table 3: Resistance Profiles of Target Pathogens (2020–2024 Epidemiology)

    PathogenCarbapenem Resistance Rate (%)MBL Prevalence (%)Current Therapies (Non-MBL)Therapeutic Gap for MBL+ Isolates
    Klebsiella pneumoniae8–12% (US); 30–68% (Greece/India)45–80% of CRECeftazidime-avibactam, Meropenem-vaborbactamNo FDA-approved MBL inhibitors
    Pseudomonas aeruginosa18–25% (EU); 28–55% (Asia)20–35% of CRPACeftolozane-tazobactam, Cefepime-enmetazobactamPolymyxins (toxicity), Cefiderocol (emerging resistance)

The compound’s naphthalenyl-methyl moiety enhances penetration through Gram-negative outer membranes via hydrophobic interactions with lipid A, while avoiding efflux by Mex pumps due to its non-planar topology [6]. Synergy studies with meropenem indicate 4–8-fold MIC reductions against MBL-producing P. aeruginosa [6] [7].

Critical Review of Existing β-Lactamase Inhibitors and Clinical Limitations

Current β-lactam/β-lactamase inhibitor (BL/BLI) combinations address serine β-lactamases (KPC, OXA-48) but exhibit critical gaps against MBLs:

  • Diazabicyclooctanes (Avibactam): Inhibits class A/C/D enzymes via carbamylation but lacks MBL affinity due to absence of zinc-binding groups. CZA (ceftazidime-avibactam) retains activity against KPC and OXA-48-like carbapenemases but fails against NDM/VIM producers [7].
  • Boronic Acids (Vaborbactam): Transition-state analogs for serine β-lactamases with potent KPC inhibition (MIC reduction: 128-fold). However, meropenem-vaborbactam shows no activity against MBLs or A. baumannii [7].
  • Diazabicyclononanes (Relebactam): Imipenem-relebactam overcomes AmpC and some KPC variants but remains ineffective against MBLs and OXA-48-like enzymes [7].

Structural Limitations: None of these inhibitors possess zinc-chelating functionality, rendering them intrinsically inactive against MBLs. Avibactam’s sulfate group shows weak interaction with Zn2 but insufficient for inhibition (IC₅₀ >500µM) [6].

Resistance Emergence: KPC variants resistant to avibactam (KPC-44, KPC-51) and vaborbactam (KPC-82) have been clinically isolated, while porin mutations further compromise BL/BLI efficacy [7]. The dual pharmacophore approach in 1-[(naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid provides a mechanistic advantage: naphthalene fills the adaptive hydrophobic cavity in mutant MBLs, while imidazole-2-carboxylate maintains zinc displacement even with altered coordination geometry.

Properties

CAS Number

647850-97-3

Product Name

1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid

IUPAC Name

1-(naphthalen-1-ylmethyl)imidazole-2-carboxylic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-16-8-9-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19)

InChI Key

IEUVUEUOVFEVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.